molecular formula C13H14N2O2 B12695773 Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- CAS No. 130403-11-1

Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)-

Cat. No.: B12695773
CAS No.: 130403-11-1
M. Wt: 230.26 g/mol
InChI Key: OBVJNABVWKZHLJ-UHFFFAOYSA-N
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Description

Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- is a chemical compound with a complex structure that includes both benzamide and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- typically involves the reaction of 2,6-dimethylbenzoyl chloride with 3-methyl-5-isoxazolylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-
  • Benzyl-2,3,4,5,6-d5-dimethyl-N-dodecylammonium chloride

Uniqueness

Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and isoxazole moieties makes it particularly versatile for various applications.

Properties

CAS No.

130403-11-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2,6-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)15-17-11/h4-7H,1-3H3,(H,14,16)

InChI Key

OBVJNABVWKZHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC2=CC(=NO2)C

Origin of Product

United States

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